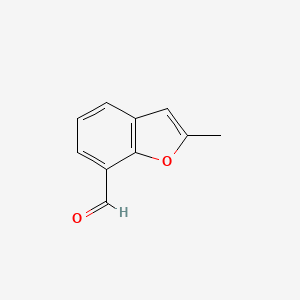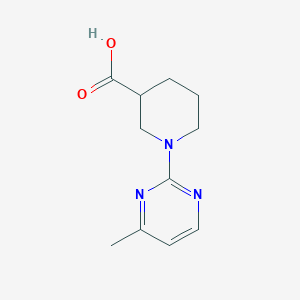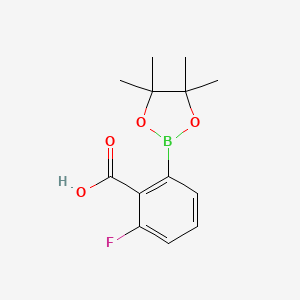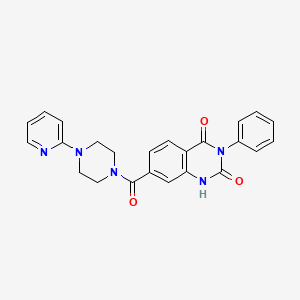
2-Methylbenzofuran-7-carbaldehyde
Übersicht
Beschreibung
2-Methylbenzofuran-7-carbaldehyde is a chemical compound with the formula C10H8O2 . It is used in various chemical reactions and has potential applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2-Methylbenzofuran-7-carbaldehyde, involves various methods such as metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones . The synthesis of benzofuran rings is a complex process and requires careful selection of reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Methylbenzofuran-7-carbaldehyde can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and computational methods . These techniques provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis
The chemical reactions involving 2-Methylbenzofuran-7-carbaldehyde can be studied using various electroanalytical tools . These tools can provide insights into the redox-active intermediates formed during the reactions and the kinetics of the reactions . Automated reaction database and reaction network analysis can also be used to extract reaction templates and analyze the reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbenzofuran-7-carbaldehyde can be analyzed using various techniques such as spectroscopy, chromatography, and thermal analysis . These techniques can provide information about the compound’s solubility, stability, melting point, boiling point, and other properties.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzofuran derivatives, including “2-Methylbenzofuran-7-carbaldehyde”, have been studied for their potential antibacterial activity . The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antitumor Activity
Benzofuran compounds have shown strong biological activities such as anti-tumor . These substances are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antioxidative Activity
Benzofuran derivatives have also been studied for their antioxidative activity . Oxidative stress can lead to various diseases, and compounds with antioxidative properties can help mitigate this.
Antiviral Activity
Benzofuran compounds have been found to have antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Anti-Inflammatory Activity
Benzofuran derivatives have been studied for their anti-inflammatory properties . Inflammation is a common response to injury or illness, and compounds with anti-inflammatory properties can help manage this response.
Antidepressant and Anti-anxiolytic Activity
Benzofuran compounds have been found to have antidepressant and anti-anxiolytic activities . This makes them potential candidates for the development of new treatments for mental health disorders.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which 2-methylbenzofuran-7-carbaldehyde belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (16017 g/mol) , may influence its pharmacokinetic behavior For instance, its relatively low molecular weight may facilitate absorption and distribution within the body
Result of Action
The molecular and cellular effects of 2-Methylbenzofuran-7-carbaldehyde’s action are likely to be diverse, given the range of biological activities associated with benzofuran compounds. These effects could include inhibition of cell growth (in the case of anti-tumor activity), killing or inhibition of bacteria (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylbenzofuran-7-carbaldehyde. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound in the environment, the presence of other interacting substances, and the physiological state of the cells or organisms it is acting upon .
Eigenschaften
IUPAC Name |
2-methyl-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRJCZFACGQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292656 | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzofuran-7-carbaldehyde | |
CAS RN |
89228-67-1 | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89228-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B3296046.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B3296057.png)


![Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3296077.png)
![2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B3296090.png)
![4-[3-(Aminomethyl)pentan-3-yl]morpholine](/img/structure/B3296091.png)
![[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3296098.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)

![3-pentyl-7-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3296116.png)

![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)